N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine

Lipophilicity Drug-likeness Permeability

Researchers synthesizing asymmetric bis-amide pharmacophores for urokinase or plasma kallikrein targets face regioselectivity bottlenecks with symmetrical 2-(trifluoromethyl)benzene-1,4-diamine. This compound resolves that via its N1-cyclopropylmethyl/N4-primary amine orthogonal protection strategy. - Enables sequential, regioselective acylation/sulfonylation at N4 while preserving the N1 secondary amine for downstream SAR diversification. - Metabolically stabilizing cyclopropylmethyl group retards CYP-mediated N-dealkylation vs. N-methyl congeners; suitable for matched-pair intrinsic clearance studies. - Meets fragment-likeness criteria (MW 230.23; clogP ~2.6-2.9) with a ¹⁹F NMR handle for protein-observed fragment screening.

Molecular Formula C11H13F3N2
Molecular Weight 230.23 g/mol
Cat. No. B12070681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine
Molecular FormulaC11H13F3N2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1CC1CNC2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C11H13F3N2/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7,16H,1-2,6,15H2
InChIKeyWNRRVDOZOPPYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(Cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine – Sourcing Guide


N1-(Cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine (CAS 1178051-41-6) is a synthetic aromatic diamine belonging to the class of trifluoromethyl-substituted phenylenediamines . It features a free primary amine at the 4-position, a cyclopropylmethyl-substituted secondary amine at the 1-position, and an electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position of the benzene ring [1]. With a molecular formula of C₁₁H₁₃F₃N₂ and a molecular weight of 230.23 g/mol, this compound serves as a differentially protected, bifunctional intermediate for medicinal chemistry and agrochemical research programs requiring regioselective elaboration of two distinct amine handles in the presence of a metabolically stabilizing -CF₃ substituent .

Differentiated amine handles – N1-cyclopropylmethyl secondary amine and N4 primary amine enable regioselective functionalization.
Trifluoromethyl (-CF3) core – Provides metabolic stabilization and a 19F NMR handle for fragment screening.
Fragment-to-lead profile – MW 230 g/mol, estimated clogP 2.6–2.9 meets lead-like criteria for medicinal chemistry optimization.

Why Generic Substitution Fails for This Diamine Building Block


In-class compounds such as the unsubstituted parent 2-(trifluoromethyl)benzene-1,4-diamine (CAS 364-13-6, XLogP3 = 1.4) or the N1,N1-dimethyl analog (CAS 54672-12-7) lack the specific N1-cyclopropylmethyl substituent that confers differentiated lipophilicity, steric bulk, and hydrogen-bonding capacity critical for target engagement in serine protease inhibitor pharmacophores [1]. The cyclopropylmethyl group is known to impart unique metabolic handling properties compared to simple alkyl or cycloalkyl substituents, as demonstrated by McMahon et al. in a series of microsomal demethylation inhibitors [1]. Generic substitution with the parent diamine or N1,N1-dimethyl variant eliminates the secondary amine character at N1 that enables further selective N-functionalization, while altering the topological polar surface area (tPSA) and clogP in ways that shift the compound outside the optimal property space for membrane penetration relative to lead-like criteria. The quantitative comparisons below establish these dimensions of differentiation.

Parent diamine
Target: N1-cyclopropylmethyl-N4-primary amine. Substitute (CAS 364-13-6): Symmetrical 1,4-diamine. Lacks differentiated amine reactivity; cannot achieve sequential, chemoselective derivatization.
N1,N1-dimethyl
Target: Secondary amine at N1 retains H-bond donor capability. Substitute (CAS 54672-12-7): Tertiary amine eliminates HBD, reduces tPSA further, and removes a synthetic derivatization handle.
N-ethyl analog
Target: Cyclopropylmethyl group resists oxidative N-dealkylation. Substitute: N-ethyl group is susceptible to CYP-mediated dealkylation, potentially compromising metabolic stability.

Head-to-Head Differentiation Against Closest Analogs


Lipophilicity Advantage: clogP and Membrane Permeability

The addition of the cyclopropylmethyl group to the N1 position of 2-(trifluoromethyl)benzene-1,4-diamine increases the calculated partition coefficient (clogP) by an estimated 1.2–1.5 log units relative to the parent compound (XLogP3 = 1.4). The parent diamine, with two free NH₂ groups and a compact structure, lies below the typical optimal lipophilicity range (LogP 2–4) for passive membrane permeation . The N1-cyclopropylmethyl derivative is projected to fall within the favorable LogP window of 2.6–2.9, consistent with the clogP values of known orally bioavailable serine protease inhibitors bearing similar N-cycloalkylmethyl substituents [1]. This represents an approximate 15- to 30-fold increase in computed octanol-water partition coefficient, enhancing predicted passive permeability without the excessive lipophilicity (>5) that promotes promiscuous binding and poor aqueous solubility [2].

Lipophilicity
Class-level inference
ΔLogP +1.2 to +1.5
Estimated clogP 2.6–2.9 vs. parent 1.4; ~15- to 30-fold higher computed partition coefficient.
In silico prediction; supports improved passive permeability prediction.
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Topology and CNS Penetration Potential

The target compound presents a differentiated hydrogen-bond donor (HBD) and acceptor (HBA) profile: it retains one primary amine (-NH₂) at the 4-position while converting the 1-position amine to a secondary amine (Ar-NH-CH₂-Cyclopropyl). In contrast, the parent 2-(trifluoromethyl)benzene-1,4-diamine possesses two primary amine groups (2 × HBD count of 2 each = 4 potential H-bonds) . The N1,N1-dimethyl analog eliminates one HBD entirely by forming a tertiary amine. The differential HBD count directly affects topological polar surface area (tPSA): the parent diamine has a computed tPSA of ~52 Ų (2 × NH₂), while the target compound reduces this to approximately ~38 Ų (one NH₂ plus one Ar-NH-R), enhancing predicted CNS penetration potential while retaining sufficient hydrogen-bonding capacity for target engagement [1]. N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS 54672-12-7) further reduces tPSA to ~29 Ų, but loses the secondary amine that can serve as a pharmacophoric H-bond donor or a synthetic derivatization handle .

HBD / tPSA
Class-level inference
ΔtPSA -14 Ų vs. parent
Target tPSA ~38 Ų, parent ~52 Ų; intermediate value retains solubility while enhancing CNS penetration potential.
Ertl method calculation; aligns with reported CNS drug design criteria.
Hydrogen bonding Blood-brain barrier CNS drug design

Molecular Weight Optimization and Ligand Efficiency

The molecular weight of N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine (MW 230.23 g/mol) positions it within the 'fragment-to-lead' sweet spot (MW 200–300) for medicinal chemistry optimization . The parent 2-(trifluoromethyl)benzene-1,4-diamine (MW 176.14 g/mol) is a fragment-sized molecule with limited functional complexity for direct target engagement . The N1-cyclopropyl-N1-ethyl analog (MW 244.26 g/mol) carries an additional carbon atom that increases lipophilicity and molecular weight without adding hydrogen-bonding functionality . For a hypothetical target with a common fragment hit affinity of Kd = 100 μM, the parent diamine would show ligand efficiency (LE = 1.4 × pKd / heavy atom count) of approximately 0.43, while the cyclopropylmethyl analog at the same affinity would exhibit LE ≈ 0.37. However, the practical advantage of the target compound lies in its superior vector functionality: the differentiated N1-secondary and N4-primary amines enable sequential, chemoselective derivatization that is impossible with the symmetrical parent diamine .

Mol. Weight
Cross-study comparable
230.23 g/mol (17 heavy atoms)
Fragment-to-lead sweet spot; +54 vs parent, -14 vs N-cyclopropyl-N-ethyl analog.
Enables sequential derivatization impossible with symmetrical parent.
Ligand efficiency Fragment-based drug design Lead-likeness

Metabolic Soft-Spot Differentiation via N-Dealkylation Resistance

The N-cyclopropyl substituent has been demonstrated by McMahon et al. (1970) to exert a 'unique effect' on oxidative microsomal demethylation, distinguishing it from simple N-alkyl substituents in a congeneric series of inhibitors [1]. While the original study examined N-cyclopropyl rather than N-cyclopropylmethyl analogs, the cyclopropyl ring in the cyclopropylmethylamine moiety is expected to confer partial resistance to cytochrome P450-mediated N-dealkylation via a radical-stabilization mechanism that is well-documented for cyclopropyl-containing amines [2]. In contrast, the N1,N1-dimethyl analog (CAS 54672-12-7) is susceptible to rapid oxidative N-demethylation by CYP isoforms, and the N1-cyclopropyl-N1-ethyl analog bears an ethyl group that undergoes facile ω-1 hydroxylation and subsequent dealkylation [3]. Quantitative in vitro microsomal stability data for the specific compound are not publicly available; the mechanistic advantage is inferred from the extensively characterized metabolic fate of cyclopropylmethyl-substituted amines in medicinal chemistry literature [2].

Metabolic stability
Supporting evidence
Cyclopropylmethyl group predicted to resist oxidative N-dealkylation relative to simple N-alkyl substituents.
Mechanistic inference from cyclopropylamine precedent; no direct quantitative HLM data available.
Prioritize for stability profiling over N-methyl or N-ethyl congeners.
Metabolic stability Cytochrome P450 N-dealkylation

Procurement-Relevant Application Scenarios


Selective Serine Protease Inhibitor Optimization

Programs targeting urokinase-type plasminogen activator (uPA), plasma kallikrein, or factor Xa that require a 2-trifluoromethyl-phenylenediamine core with differentiated N1 and N4 amine reactivity will benefit from this compound's orthogonal protection strategy. The free N4 primary amine can be acylated, sulfonylated, or converted to a guanidine while leaving the N1-cyclopropylmethyl secondary amine intact for subsequent SAR exploration [1]. This regioselective functionalization is not achievable with the symmetrical parent diamine (CAS 364-13-6).

Fragment-Based Library Design for Kinase and Protease Targets

With MW 230.23 and estimated clogP 2.6–2.9, this compound meets fragment-likeness criteria (MW < 300, clogP ≤ 3) while providing a trifluoromethyl group as a ¹⁹F NMR spectroscopic handle for fragment screening by protein-observed NMR [1]. The three non-equivalent fluorine atoms enable robust detection at low micromolar concentrations, and the secondary amine at N1 offers a synthetic growth vector that is absent in the N1,N1-dimethyl analog .

Agrochemical Intermediate for Amide and Sulfonamide Derivatives

Patents describing cyclopropylamines containing trifluoromethyl groups as intermediates for insecticidal benzoic acid amides (US4774358) establish the industrial relevance of this substructure class [1]. The differentially protected diamine scaffold enables sequential condensation with two different acyl or sulfonyl electrophiles, streamlining the synthesis of unsymmetrical bis-amide or bis-sulfonamide agrochemical candidates that would otherwise require linear synthetic sequences with protecting group manipulations .

Metabolic Stability Comparator for Structure-Metabolism Studies

The cyclopropylmethyl group's documented ability to alter cytochrome P450-mediated N-dealkylation rates (McMahon et al., 1970; Tullman & Hanzlik, 1984) qualifies this compound as a mechanistically informative comparator against N-methyl, N-ethyl, and N-cyclopropyl congeners in in vitro metabolic stability panels [1]. Procurement of the full matched series enables deconvolution of the contribution of the cyclopropyl ring to intrinsic clearance, supporting rational design of metabolically stable diamine-containing pharmacophores .

Application
Selection Property
Validation Focus
Serine protease inhibitor optimization
Differentiated N1-secondary, N4-primary amine reactivity
Regioselective acylation/sulfonylation sequence fidelity
Fragment-based library design (kinase/protease)
MW 230, clogP 2.6–2.9, 19F NMR handle
Protein-observed 19F NMR detection sensitivity; growth vector via N1 secondary amine
Agrochemical unsymmetrical bis-amide/bis-sulfonamide synthesis
Orthogonal amine protection strategy
Sequential condensation with two distinct electrophiles without protecting group manipulation
Metabolic stability comparator studies
Cyclopropylmethyl group for CYP dealkylation resistance
Intrinsic clearance in HLM panel versus N-methyl, N-ethyl, N-cyclopropyl matched series
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